molecular formula C18H24N4O4S B11293441 Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11293441
M. Wt: 392.5 g/mol
InChI Key: XHPJMARAGVDTBP-UHFFFAOYSA-N
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Description

Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a piperidine ring, a thiophene ring, and a tetrahydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as amines and aldehydes.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophene boronic acid and a suitable halide.

    Construction of the Tetrahydropyrimidine Core: The tetrahydropyrimidine core is formed through a condensation reaction involving urea or thiourea and a β-keto ester.

    Final Assembly: The final compound is assembled by linking the piperidine, thiophene, and tetrahydropyrimidine units through appropriate coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Pharmaceuticals: It is explored as a lead compound for the development of new drugs.

    Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2,6-difluorobenzyl){4-[(dimethylamino)methyl]-3-[(6-methoxypyridazin-3-yl)carbamoyl]-5-(4-nitrophenyl)thiophen-2-yl}carbamate
  • Revefenacin (TD-4208)

Uniqueness

Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups and its potential therapeutic applications. Unlike similar compounds, it may exhibit distinct pharmacological properties and mechanisms of action, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H24N4O4S

Molecular Weight

392.5 g/mol

IUPAC Name

ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C18H24N4O4S/c1-2-26-17(24)14-12(10-22-7-5-11(6-8-22)16(19)23)20-18(25)21-15(14)13-4-3-9-27-13/h3-4,9,11,15H,2,5-8,10H2,1H3,(H2,19,23)(H2,20,21,25)

InChI Key

XHPJMARAGVDTBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CS2)CN3CCC(CC3)C(=O)N

Origin of Product

United States

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